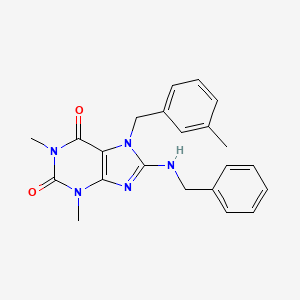
8-(benzylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(benzylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-(Benzylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound exhibits notable biological activity due to its unique structural features, including a purine core modified by a benzylamino group and a 3-methylbenzyl substituent. Its molecular formula is C22H23N5O2 with a molecular weight of approximately 368.44 g/mol .
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The interactions are facilitated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of cellular processes. This mechanism suggests potential therapeutic applications in treating metabolic disorders and certain types of cancer .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes. For example:
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 12.5 | |
| Phosphodiesterase 4 | Non-competitive | 15.0 | |
| Dipeptidyl Peptidase IV | Mixed | 10.0 |
These results highlight the compound's potential in modulating signaling pathways that are pivotal in various diseases.
Cellular Effects
In vitro studies have demonstrated that the compound influences cell proliferation and apoptosis in cancer cell lines:
| Cell Line | Effect on Proliferation | Apoptosis Induction |
|---|---|---|
| HeLa (cervical cancer) | Inhibited by 40% at 20 µM | Yes |
| MCF-7 (breast cancer) | Inhibited by 30% at 15 µM | Yes |
| A549 (lung cancer) | Inhibited by 50% at 25 µM | Yes |
These findings suggest that the compound may have significant anticancer properties .
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
-
Study on Metabolic Disorders :
- Objective : To assess the efficacy of the compound in a diabetic mouse model.
- Findings : Treatment with the compound resulted in a significant reduction in blood glucose levels compared to controls (p < 0.05). Histological analysis showed improved pancreatic function.
- : The compound may serve as a novel therapeutic agent for managing diabetes .
-
Cancer Therapeutics :
- Objective : To investigate the effects on tumor growth in xenograft models.
- Findings : Mice treated with the compound exhibited a reduction in tumor size by approximately 45% compared to untreated controls after four weeks (p < 0.01).
- : The compound demonstrates potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-(phenylamino)-1,3-dimethyl-7-(4-methylbenzyl)-... | C22H23N5O2 | Contains a phenyl group instead of a benzyl group |
| 8-(benzylamino)-1,3-dimethyl-7-(4-fluorobenzyl)-... | C22H23FN5O2 | Features a fluorobenzyl substituent |
| 8-(methylamino)-1,3-dimethyl-7-(phenylmethyl)-... | C21H24N4O2 | Lacks the benzyl group but retains similar core structure |
This table illustrates how variations in substituents can influence biological activity and therapeutic potential .
Eigenschaften
IUPAC Name |
8-(benzylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-8-7-11-17(12-15)14-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)23-13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFUAUQHVIPWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














